4-(3-Fluorophenyl)furan-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)furan-2-boronic acid is an organoboron compound that features a furan ring substituted with a boronic acid group and a fluorophenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)furan-2-boronic acid typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 4-(3-fluorophenyl)furan using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)furan-2-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other reactions typical of boronic acids, such as oxidation to form phenols and esterification to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Esterification: Alcohols or diols in the presence of an acid catalyst.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation.
Boronate Esters: Formed via esterification.
Scientific Research Applications
4-(3-Fluorophenyl)furan-2-boronic acid is used extensively in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: As a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: In the development of fluorescent probes and sensors for biological imaging.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Industry: In the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The primary mechanism of action for 4-(3-Fluorophenyl)furan-2-boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to a palladium complex. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, while the palladium complex facilitates the reaction by stabilizing intermediates and lowering activation energy.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 2-Fluorophenylboronic acid
Uniqueness
4-(3-Fluorophenyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a fluorophenyl group, which confer distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
[4-(3-fluorophenyl)furan-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO3/c12-9-3-1-2-7(4-9)8-5-10(11(13)14)15-6-8/h1-6,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSYOVRFARFJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC(=CC=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.